molecular formula C20H26O4 B14413177 Benzene, 1,1'-(2-methylpropylidene)bis[2,4-dimethoxy- CAS No. 85238-99-9

Benzene, 1,1'-(2-methylpropylidene)bis[2,4-dimethoxy-

Cat. No.: B14413177
CAS No.: 85238-99-9
M. Wt: 330.4 g/mol
InChI Key: ZVJUREZYXHPGCQ-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-]: is an organic compound with the molecular formula C20H26O4 This compound is characterized by the presence of two benzene rings connected by a 2-methylpropylidene bridge, with each benzene ring substituted by two methoxy groups at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] typically involves the reaction of 2,4-dimethoxybenzene with 2-methylpropylidene derivatives under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control over reaction parameters and can handle larger quantities of reactants, leading to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of partially or fully reduced products.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .

Biology and Medicine: Its derivatives may exhibit biological activity and can be studied for their therapeutic potential .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The methoxy groups on the benzene rings activate the aromatic system, making it more susceptible to electrophilic attack. This leads to the formation of intermediates that can undergo further transformations, resulting in the desired products .

Comparison with Similar Compounds

  • Benzene, 1,1’-(2-methylpropylidene)bis[4-bromo-2,5-dimethoxy-]
  • Benzene, 1,1’-(2-methyl-1-propenylidene)bis-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]

Comparison: Compared to its similar compounds, Benzene, 1,1’-(2-methylpropylidene)bis[2,4-dimethoxy-] is unique due to the presence of methoxy groups at the 2 and 4 positions on the benzene rings. This substitution pattern influences its reactivity and chemical properties, making it distinct from other related compounds .

Properties

CAS No.

85238-99-9

Molecular Formula

C20H26O4

Molecular Weight

330.4 g/mol

IUPAC Name

1-[1-(2,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxybenzene

InChI

InChI=1S/C20H26O4/c1-13(2)20(16-9-7-14(21-3)11-18(16)23-5)17-10-8-15(22-4)12-19(17)24-6/h7-13,20H,1-6H3

InChI Key

ZVJUREZYXHPGCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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